1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
Compounds like “1-(2-Ethylbutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” belong to a class of organic compounds known as esters . Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl group adjacent to an ether group.
Synthesis Analysis
Esters can be synthesized through a process known as esterification . This reaction involves the condensation of a carboxylic acid and an alcohol, often in the presence of a strong acid catalyst .Chemical Reactions Analysis
Esters can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water and a catalyst .Physical and Chemical Properties Analysis
Esters generally have pleasant smells and are often responsible for the odors of fruits . They are less polar than carboxylic acids and alcohols, so they have lower boiling points and are often volatile .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds with similar structures have been synthesized and characterized, indicating the interest in this chemical family for its unique structural properties. For example, a novel compound of 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized and characterized by spectroscopic methods and X-ray crystallography, revealing a ketonic configuration without a betaine in the solid state, and forming one-dimensional folded chain structures via intermolecular hydrogen bonds (Zhao Jing-gui, 2005).
Chemical Transformations and Reactions
- Research on dihydropyridine derivatives has explored various chemical transformations. For instance, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate underwent hydrolysis and esterification, leading to the determination of its crystal structure through single-crystal X-ray diffraction (Junlin Gao & S. Long, 2021). Another study involved the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing 1,4- and 1,5-binucleophiles, leading to the formation of various fused compounds (V. Britsun et al., 2009).
Catalytic and Coordination Properties
- The chemistry of dihydropyridine derivatives extends to their catalytic and coordination properties. Two new 2D coordination polymers were synthesized, and their structural features were unveiled through single-crystal X-ray diffraction analysis. These compounds were also applied as heterogeneous catalysts for tandem reactions under environmentally friendly conditions, showing promising catalytic activity (Anup Paul et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(2-ethylbutyl)-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-9(4-2)8-13-7-5-6-10(11(13)14)12(15)16/h5-7,9H,3-4,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERWQCAOLJJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=CC=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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